Investigating the discovery and synthesis of EB 47
Investigating the discovery and synthesis of EB 47
An in-depth technical guide on the discovery and synthesis of EB 47, a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), is presented for researchers, scientists, and drug development professionals. This document outlines the foundational research, experimental methodologies, and the key signaling pathways associated with this compound.
Discovery of EB 47
EB 47 was identified as a potent PARP-1 inhibitor in a study focused on the discovery of novel adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones.[1] The research, published in 2004 by Jagtap et al. in Bioorganic & Medicinal Chemistry Letters, described the synthesis of a series of compounds designed to mimic the structure of NAD+, the natural substrate of PARP-1.[1] EB 47 emerged from this series as a highly potent inhibitor, demonstrating the efficacy of linking an isoindolinone core to an adenosine moiety through a specific piperazine and succinyl linker.[1]
Chemical and Physical Properties
The chemical and physical properties of EB 47 are summarized in the table below, providing key data for researchers working with this compound.
| Property | Value |
| Chemical Name | 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride |
| Molecular Formula | C₂₄H₂₇N₉O₆ · 2HCl |
| Molecular Weight | 610.45 g/mol |
| CAS Number | 1190332-25-2 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 50 mM in DMSO and to 5 mM in water with gentle warming. |
Biological Activity
EB 47 is a potent inhibitor of PARP-1 with an IC₅₀ value of 45 nM.[1] Its inhibitory activity extends to other enzymes, including Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well as PARP10, though with lower potency. The compound has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury.[1]
| Target | IC₅₀ (nM) |
| PARP-1 | 45 |
| TNKS1 | 410 |
| TNKS2 | 45 |
| PARP10 | 1,179 |
Experimental Protocols
Synthesis of EB 47
The synthesis of EB 47 involves a multi-step process starting from methyl-3-nitro-2-methylbenzoate. The key steps, as described by Jagtap et al. (2004), are outlined below. Note: This is a summarized protocol based on the available literature. For complete, detailed instructions, consulting the original publication is recommended.
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Preparation of the Isoindolinone Core: The synthesis begins with the preparation of the 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one scaffold. This is achieved through a series of reactions starting with methyl-3-nitro-2-methylbenzoate.
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Linker Attachment: A piperazine linker is introduced to the isoindolinone core.
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Coupling with Adenosine Derivative: The isoindolinone-piperazine intermediate is then coupled with a modified adenosine molecule. Specifically, a succinyl linker is used to connect the two moieties.
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Purification: The final compound, EB 47, is purified using high-performance liquid chromatography (HPLC).
PARP-1 Inhibition Assay
The inhibitory activity of EB 47 against PARP-1 was determined using a standard enzymatic assay. The general protocol is as follows:
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Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and a buffer solution.
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Inhibitor Addition: Varying concentrations of EB 47 are added to the reaction mixture.
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Substrate Addition: The reaction is initiated by the addition of the substrate, NAD+ (nicotinamide adenine dinucleotide), which is typically radiolabeled (e.g., with ³²P) to allow for quantification of the product.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of a target protein, such as histone H1.
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Reaction Termination and Product Quantification: The reaction is stopped, and the amount of radiolabeled ADP-ribose incorporated into the target protein is measured. This is often done by precipitating the protein and measuring its radioactivity using a scintillation counter.
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IC₅₀ Determination: The concentration of EB 47 that inhibits 50% of the PARP-1 activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
EB 47 exerts its biological effects by inhibiting PARP-1, a key enzyme in the DNA damage response (DDR) and other cellular processes. The following diagrams illustrate the PARP-1 signaling pathway and a general workflow for evaluating PARP-1 inhibitors.
Caption: PARP-1 Signaling Pathway in DNA Damage Response.
Caption: General Workflow for the Evaluation of PARP-1 Inhibitors.
